Methyl 4-(2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridazine core, which is fused with a methoxyphenyl group and linked to a benzoate ester through a thioacetamido bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring. Commonly, hydrazine derivatives react with diketones or ketoesters under acidic or basic conditions to form the triazole ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution or through coupling reactions such as Suzuki or Heck coupling.
Thioacetamido Linkage Formation: The thioacetamido bridge is formed by reacting the triazolopyridazine derivative with a thioacetic acid derivative under mild conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazolopyridazine ring or the benzoate ester, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, reduction can produce amines or alcohols, and substitution can introduce various functional groups into the triazolopyridazine ring.
Scientific Research Applications
Methyl 4-(2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to the biological activity of the triazolopyridazine core.
Biological Research: It is used in studies investigating enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Chemical Biology: The compound serves as a probe to study protein-ligand interactions and cellular pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It may interfere with cellular signaling pathways by modulating the activity of kinases and other signaling proteins.
DNA Intercalation: The triazolopyridazine core can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant for its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrimidines: These compounds share a similar triazole ring but differ in the fused heterocycle, leading to different biological activities.
Benzotriazoles: These compounds have a benzene ring fused to a triazole ring and are known for their use as corrosion inhibitors and UV stabilizers.
Triazolothiadiazines: These compounds combine triazole and thiadiazine rings and exhibit diverse pharmacological activities, including antimicrobial and anticancer properties
Uniqueness
Methyl 4-(2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate is unique due to its specific combination of functional groups and the triazolopyridazine core, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry and biological research.
Properties
IUPAC Name |
methyl 4-[[2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-30-17-5-3-4-15(12-17)18-10-11-19-24-25-22(27(19)26-18)32-13-20(28)23-16-8-6-14(7-9-16)21(29)31-2/h3-12H,13H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEJTDYLTXWAJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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